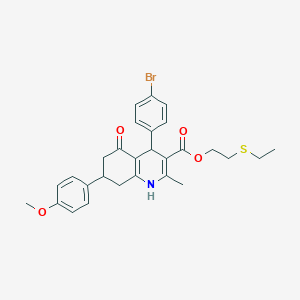![molecular formula C19H21NO3 B5121123 ethyl 2-benzyl-3-[(2-methylphenyl)amino]-3-oxopropanoate](/img/structure/B5121123.png)
ethyl 2-benzyl-3-[(2-methylphenyl)amino]-3-oxopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-benzyl-3-[(2-methylphenyl)amino]-3-oxopropanoate is a chemical compound that belongs to the family of benzyl derivatives. It is a white, crystalline solid that is soluble in organic solvents like chloroform and ethanol. This compound has gained attention in scientific research due to its potential applications in the field of medicine and pharmacology.
作用機序
The mechanism of action of ethyl 2-benzyl-3-[(2-methylphenyl)amino]-3-oxopropanoate is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators like prostaglandins. By inhibiting COX-2 activity, ethyl 2-benzyl-3-[(2-methylphenyl)amino]-3-oxopropanoate can reduce inflammation and pain. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, possibly through the activation of caspase enzymes.
Biochemical and Physiological Effects:
Studies have shown that ethyl 2-benzyl-3-[(2-methylphenyl)amino]-3-oxopropanoate can reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been studied for its potential use as a drug delivery system, due to its ability to cross the blood-brain barrier and target specific cells.
実験室実験の利点と制限
One advantage of using ethyl 2-benzyl-3-[(2-methylphenyl)amino]-3-oxopropanoate in lab experiments is its potential as a drug candidate for the treatment of chronic pain and inflammation-related diseases. Additionally, its anti-cancer activity makes it a potential candidate for the development of new cancer therapies. However, one limitation of using this compound is its relatively low yield and purity, which can make it difficult to work with in large-scale experiments.
将来の方向性
There are several future directions for the study of ethyl 2-benzyl-3-[(2-methylphenyl)amino]-3-oxopropanoate. One area of focus could be the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies could be conducted to better understand the mechanism of action of this compound, particularly its anti-cancer activity. Finally, this compound could be studied further for its potential use as a drug delivery system, particularly for the treatment of neurological disorders.
合成法
The synthesis of ethyl 2-benzyl-3-[(2-methylphenyl)amino]-3-oxopropanoate involves the reaction of ethyl benzylpyruvate with 2-methylaniline in the presence of a base catalyst like sodium hydroxide. The reaction proceeds via the formation of an imine intermediate, which is then reduced to the final product using hydrogen gas and a palladium catalyst. The yield of this reaction is typically around 50-60%, and the purity of the product can be improved using recrystallization.
科学的研究の応用
Ethyl 2-benzyl-3-[(2-methylphenyl)amino]-3-oxopropanoate has been studied for its potential applications in the field of medicine and pharmacology. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation-related diseases like arthritis. Additionally, this compound has been shown to have anti-cancer activity, specifically against breast and prostate cancer cells. It has also been studied for its potential use as a drug delivery system, due to its ability to cross the blood-brain barrier and target specific cells.
特性
IUPAC Name |
ethyl 2-benzyl-3-(2-methylanilino)-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-3-23-19(22)16(13-15-10-5-4-6-11-15)18(21)20-17-12-8-7-9-14(17)2/h4-12,16H,3,13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAAVRQRVMHLKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-N-o-tolyl-malonamic acid ethyl ester | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole hydrobromide](/img/structure/B5121042.png)


![{2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}diethylamine dihydrochloride](/img/structure/B5121055.png)


![3-methyl-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5121091.png)
![3-fluoro-N-{2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5121100.png)
![3-[1-(3-methoxypropyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5121109.png)

![(2-chloro-4-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5121122.png)

![N-(3-{[4-(4-chlorophenyl)-1-phthalazinyl]oxy}phenyl)acetamide](/img/structure/B5121155.png)
